
2,5-Diphenyltetrahydrofuran-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyltetrahydrofuran-2-ol is an organic compound that belongs to the class of tetrahydrofurans. This compound is characterized by the presence of two phenyl groups attached to the tetrahydrofuran ring, which also contains a hydroxyl group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyltetrahydrofuran-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenyl-substituted precursors and cyclization agents. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired tetrahydrofuran ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced catalytic systems to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenyltetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different tetrahydrofuran derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various tetrahydrofuran derivatives.
Scientific Research Applications
2,5-Diphenyltetrahydrofuran-2-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diphenyltetrahydrofuran-2-ol involves its interaction with specific molecular targets. The hydroxyl group and phenyl rings play crucial roles in binding to receptors or enzymes, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s full range of activities.
Comparison with Similar Compounds
2,5-Dimethyltetrahydrofuran: Lacks the phenyl groups, leading to different chemical properties.
2,5-Dihydrofuran: A simpler structure without the phenyl and hydroxyl groups.
Tetrahydrofuran: The parent compound without any substituents.
Uniqueness: 2,5-Diphenyltetrahydrofuran-2-ol’s uniqueness lies in its dual phenyl substitution and hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its simpler analogs.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2,5-diphenyloxolan-2-ol |
InChI |
InChI=1S/C16H16O2/c17-16(14-9-5-2-6-10-14)12-11-15(18-16)13-7-3-1-4-8-13/h1-10,15,17H,11-12H2 |
InChI Key |
FAYNHEYTAGCAMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



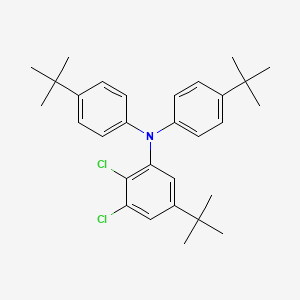

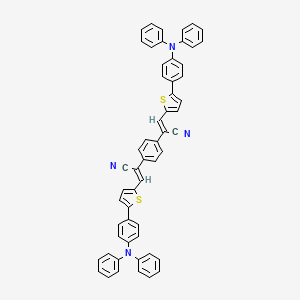
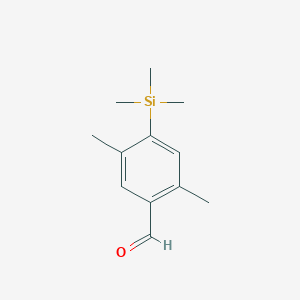
![6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole](/img/structure/B12825537.png)

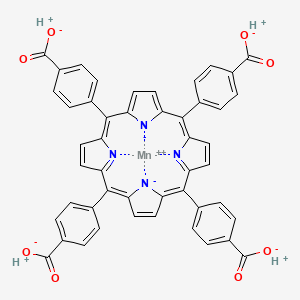


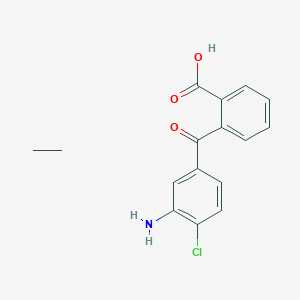
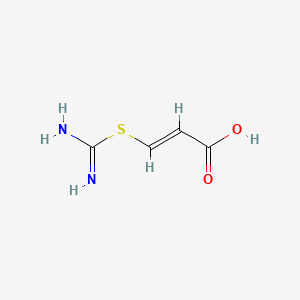
![[2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate](/img/structure/B12825571.png)

